Pyraclofos

Vue d'ensemble

Description

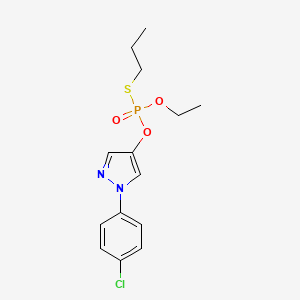

Pyraclofos, also known as Boltage, belongs to the class of organic compounds known as phenylpyrazoles . It is an organic thiophosphate, an organothiophosphate insecticide, an organochlorine insecticide, a member of pyrazoles, a member of monochlorobenzenes, and an organosulfur compound .

Synthesis Analysis

This compound has been synthesized through various methods. One study used a QuEChERS-based extraction method for the residual analysis of this compound in perilla leaves using gas chromatography . Another study prepared pyraclostrobin nanocapsules by in situ polymerization with urea–formaldehyde resin as a wall material .

Molecular Structure Analysis

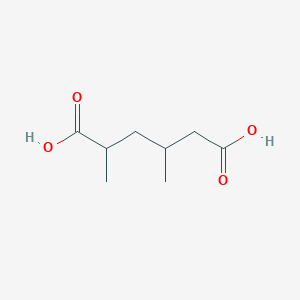

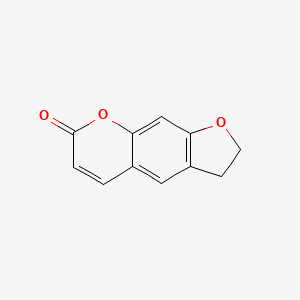

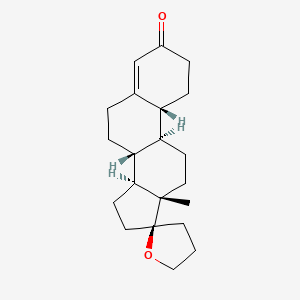

The molecular formula of this compound is C14H18ClN2O3PS . It has a molecular weight of 360.8 g/mol . The IUPAC name is 1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole .

Chemical Reactions Analysis

This compound has been found to exhibit enantioselective neurotoxicity. The modes of neurobiological action revealed that this compound enantiomers were situated at the substrate binding domain, and the strength of the overall noncovalent bonds between (S)-pyraclofos and the residues was weaker than that of ®-pyraclofos, resulting in the high inhibitory effect of ®-pyraclofos toward the activity of acetylcholinesterase .

Applications De Recherche Scientifique

Toxicologie aquatique

Pyraclofos a été utilisé dans des études pour comprendre ses écotoxicités potentielles . Dans une étude utilisant le poisson zèbre (Danio rerio) comme modèle, les différences énantiosélectives de toxicité développementale et d'immunotoxicité du this compound ont été évaluées . L'étude a révélé que le ®-Pyraclofos était systématiquement plus toxique que le (S)-Pyraclofos pour la toxicité aiguë, la toxicité développementale et l'immunotoxicité chez le poisson zèbre .

Toxicité développementale

L'exposition au this compound a provoqué des malformations dépendantes du temps et de la concentration, telles que l'œdème péricardique, l'œdème du sac vitellin, les corps tordus et l'éclosion pendant le développement embryonnaire . L'étude a révélé des pourcentages de malformations nettement plus élevés à des concentrations plus élevées .

Immunotoxicité

L'immunotoxicité dépendante de la concentration chez les embryons de poisson zèbre exposés à de faibles niveaux de this compound a été induite avec une régulation à la hausse significative des niveaux d'ARNm du gène de l'interleukine-1β (IL-1β) lié à l'immunité . Cela suggère que le this compound peut affecter le système immunitaire des organismes aquatiques.

Toxicité énantiosélective

L'étude a également révélé que la toxicité du this compound était énantiosélective, le ®-Pyraclofos se liant plus fortement à la protéine IL-1β . Cette liaison énantiosélective est principalement due au mode de liaison distinct des énantiomères du this compound et à leurs interactions électrostatiques avec l'IL-1β, ce qui affecte potentiellement la transduction du signal pro-inflammatoire dépendant de l'IL-1β .

Analyse des résidus en agriculture

Le this compound a été utilisé dans l'analyse des résidus de pesticides dans les produits agricoles . Une méthode d'extraction basée sur QuEChERS a été mise au point pour l'analyse des résidus de this compound dans les feuilles de perilla . Cette méthode permet de surveiller la présence de this compound dans les produits alimentaires, garantissant ainsi la sécurité alimentaire.

Détermination des pesticides

Le this compound est l'un des nombreux pesticides qui peuvent être déterminés dans les légumes en utilisant une méthode simple et rapide . Les résidus ont été extraits avec de l'acétone et du chlorure de méthylène, et les extraits ont été nettoyés par une colonne d'extraction en phase solide à mode mixte utilisant des sorbants d'amine quaternaire et d'aminopropyle .

Mécanisme D'action

Target of Action

Pyraclofos, also known as Boltage, is a phenylpyrazole insecticide . Its primary target is the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, and their disruption leads to the insect’s paralysis and eventual death .

Mode of Action

This compound functions by blocking the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Biochemical Pathways

The metabolic pathway of this compound is different between resistant and susceptible insects . In resistant insects, the metabolic pathway prefers cleaving the P-O-aryl bond and making CHP-glucose conjugate. In contrast, susceptible insects prefer cleaving the P-S-propyl bond . This difference in metabolic pathways can influence the effectiveness of this compound in controlling different insect populations .

Pharmacokinetics

It’s known that the compound’s effectiveness can be influenced by its metabolism in the insect body

Result of Action

The result of this compound action is the disruption of the insect’s nervous system, leading to paralysis and death . This is achieved through the blocking of the glutamate-activated chloride channels . Additionally, this compound has been identified as an acetylcholinesterase inhibitor , which could further contribute to its insecticidal activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the insect’s resistance mechanisms . Additionally, the potential for particle-bound transport suggests that environmental factors such as soil type and weather conditions could influence the compound’s distribution and persistence in the environment .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGVXILFMXYDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058493 | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89784-60-1, 77458-01-6 | |

| Record name | Pyraclofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyraclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)